

2-Bromo-4-chlorobenzotrifluoride CAS number and structure

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Compound of Interest

Compound Name: 2-Bromo-4-chlorobenzotrifluoride

Cat. No.: B1342317

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A Technical Guide to 2-Bromo-4-chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-4-chlorobenzotrifluoride**, a halogenated aromatic compound of interest in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical identity, physical properties, and synthetic pathways, offering a valuable resource for professionals in research and development.

Core Chemical Identity

CAS Number: 1099597-32-6[1]

Molecular Formula: C₆HBrClF₃

Synonyms:

- Benzene, 2-bromo-4-chloro-1-(trifluoromethyl)-[1]
- 2-Bromo-4-chloro-alpha,alpha,alpha-trifluorotoluene

Chemical Structure

The structure of **2-Bromo-4-chlorobenzotrifluoride** consists of a benzene ring substituted with a trifluoromethyl group at position 1, a bromine atom at position 2, and a chlorine atom at position 4.

Figure 1. Chemical structure of **2-Bromo-4-chlorobenzotrifluoride**.

Physicochemical Properties

Detailed experimental data for **2-Bromo-4-chlorobenzotrifluoride** is not widely available in peer-reviewed literature. However, data for the isomeric compound, 3-Bromo-4-chlorobenzotrifluoride (CAS No. 454-78-4), can provide an estimation of its properties.^[2]

Property	Value (for 3-Bromo-4-chlorobenzotrifluoride)	Reference
Molecular Weight	259.45 g/mol	^[2] ^[3]
Melting Point	-23 °C	^[2]
Boiling Point	188-190 °C	^[2]
Density	1.726 g/mL	^[2]
Refractive Index	1.4990	^[2]

Spectroscopic Data

While a complete set of spectra for **2-Bromo-4-chlorobenzotrifluoride** is not readily accessible, spectral data for the closely related isomer, 3-Bromo-4-chlorobenzotrifluoride, is available and can offer insights into the expected spectral characteristics.^[3]

Spectrum Type	Data Source
^1H NMR	Available from commercial suppliers and spectral databases for the 3-bromo isomer.
^{13}C NMR	Available from commercial suppliers and spectral databases for the 3-bromo isomer.
Mass Spec	GC-MS data is available for the 3-bromo isomer. [3]
IR	FTIR and ATR-IR spectra are available for the 3-bromo isomer. [3]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-Bromo-4-chlorobenzotrifluoride** is not extensively documented in publicly available literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and synthetic methods for analogous compounds.

A potential synthetic pathway could involve the bromination of 4-chloro-1-(trifluoromethyl)benzene. The directing effects of the trifluoromethyl group (meta-directing) and the chlorine atom (ortho, para-directing) would influence the regioselectivity of the bromination reaction.

General Experimental Procedure (Hypothetical):

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-1-(trifluoromethyl)benzene and a suitable solvent (e.g., a halogenated solvent or a strong acid).
- **Reagent Addition:** Slowly add a brominating agent (e.g., N-bromosuccinimide or bromine) to the reaction mixture, potentially in the presence of a catalyst (e.g., iron(III) bromide).
- **Reaction Conditions:** The reaction mixture is stirred at a controlled temperature (ranging from room temperature to elevated temperatures) for a specified duration to ensure the completion of the reaction.

- **Workup:** Upon completion, the reaction is quenched, and the crude product is extracted using an appropriate organic solvent.
- **Purification:** The organic layer is washed, dried, and the solvent is removed under reduced pressure. The resulting residue is then purified using techniques such as distillation or column chromatography to isolate **2-Bromo-4-chlorobenzotrifluoride**.

Synthetic Workflow

The synthesis of **2-Bromo-4-chlorobenzotrifluoride** is a key step in the preparation of more complex molecules for the pharmaceutical and agrochemical industries. The following diagram illustrates a logical workflow for its synthesis and subsequent use as a chemical intermediate.



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Figure 2. A logical workflow for the synthesis and application of **2-Bromo-4-chlorobenzotrifluoride**.

Safety and Handling

2-Bromo-4-chlorobenzotrifluoride is classified as an irritant.[1] Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably within a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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